molecular formula C34H32F2N2O6 B4306843 DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Cat. No.: B4306843
M. Wt: 602.6 g/mol
InChI Key: FDHFILKXBRXYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as amino, fluorophenyl, methoxyphenyl, and carboxylate, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of appropriate aldehydes with ethyl acetoacetate in the presence of ammonium acetate to form the hexahydroquinoline core.

    Substitution Reactions: Subsequent substitution reactions introduce the fluorophenyl and methoxyphenyl groups at specific positions on the hexahydroquinoline ring.

    Esterification: Finally, esterification reactions are carried out to form the diethyl ester groups at the carboxylate positions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Diethyl 2-amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The amino and fluorophenyl groups can undergo electrophilic and nucleophilic substitution reactions. Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.

    Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 2-amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its diverse biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.

    Pharmacology: Research focuses on understanding its pharmacokinetics and pharmacodynamics to develop effective drug formulations.

Mechanism of Action

The mechanism of action of DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The presence of fluorophenyl and methoxyphenyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Diethyl 2-amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can be compared with other hexahydroquinoline derivatives, such as:

    Diethyl 2-amino-4-(phenyl)-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate: Lacks the 2-fluorophenyl group, which may affect its biological activity and binding affinity.

    Diethyl 2-amino-4-(2-chlorophenyl)-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate: Contains a chlorophenyl group instead of a fluorophenyl group, leading to different chemical reactivity and biological effects.

    Diethyl 2-amino-4-(2-methylphenyl)-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate: The presence of a methyl group instead of a fluorophenyl group may influence its pharmacokinetic properties.

The uniqueness of DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

diethyl 2-amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32F2N2O6/c1-4-43-33(40)28-24(19-10-8-13-22(16-19)42-3)18-26-29(31(28)39)27(23-14-6-7-15-25(23)36)30(34(41)44-5-2)32(37)38(26)21-12-9-11-20(35)17-21/h6-17,24,27-28H,4-5,18,37H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHFILKXBRXYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC(=CC=C3)F)N)C(=O)OCC)C4=CC=CC=C4F)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32F2N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 4
DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 5
DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 6
DIETHYL 2-AMINO-4-(2-FLUOROPHENYL)-1-(3-FLUOROPHENYL)-7-(3-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

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